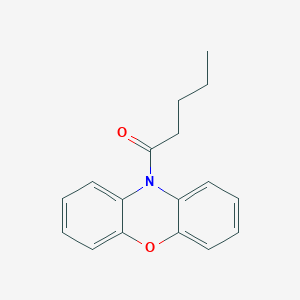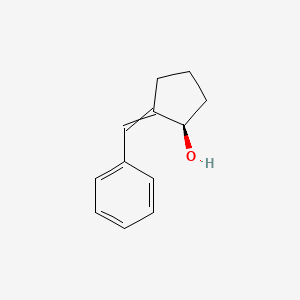![molecular formula C14H11Cl2N3 B12573582 N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline CAS No. 354548-81-5](/img/structure/B12573582.png)
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina es un compuesto que pertenece a la clase de derivados del benzimidazol. El benzimidazol es un compuesto orgánico aromático heterocíclico, conocido por su amplia gama de actividades farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina normalmente implica la condensación de o-fenilendiamina con un aldehído o cetona apropiado, seguido de una posterior funcionalización. Un método común implica la reacción de o-fenilendiamina con 2,3-diclorobenzaldehído en presencia de un catalizador y solvente adecuados. La reacción se lleva a cabo típicamente bajo condiciones de reflujo, y el producto se purifica por recristalización .
Métodos de Producción Industrial
La producción industrial de derivados del benzimidazol, incluyendo N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina, a menudo involucra rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la elección de solventes y catalizadores puede optimizarse para reducir los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de los correspondientes N-óxidos de benzimidazol.
Reducción: Formación de derivados de benzimidazol reducidos.
Sustitución: Formación de derivados de benzimidazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Posible uso como agente terapéutico debido a sus actividades farmacológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la replicación del ADN, lo que lleva a su posible uso como agente anticancerígeno .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-[(1H-Bencimidazol-1-il)metil]benzoico
- N-(1H-Bencimidazol-2-ilmetil)-5,6,7,8-tetrahidroquinolinaminas
- Derivados de 2-(2-Metil-1H-bencimidazol-1-il)acetohidrazida
Unicidad
N-[(1H-Bencimidazol-1-il)metil]-2,3-dicloroanilina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de los sustituyentes dicloro aumenta su reactividad y potenciales actividades farmacológicas en comparación con otros derivados del benzimidazol .
Propiedades
Número CAS |
354548-81-5 |
|---|---|
Fórmula molecular |
C14H11Cl2N3 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
N-(benzimidazol-1-ylmethyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-4-3-6-12(14(10)16)18-9-19-8-17-11-5-1-2-7-13(11)19/h1-8,18H,9H2 |
Clave InChI |
BHGJLIUBBUFARB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CNC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)




![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)



![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
